2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol
Description
This compound, also referred to as 2-(4-(methylamino)phenyl)benzo[d]thiazol-6-ol (CAS RN: 566169-93-5), is a benzothiazole derivative with a conjugated butadienyl linker and a 4-(methylamino)phenyl substituent . It belongs to a class of phenyl/pyridinyl butadienyl benzothiazoles (PBBs) developed as tau protein positron emission tomography (PET) tracers for neurodegenerative diseases like Alzheimer’s disease (AD) . Its synthesis involves coupling a benzothiazol-6-ol core with a substituted phenyl group via a dienyl linker, as described in NMR and HRMS data (e.g., δ 2.81 ppm for methylamino protons in DMSO-d6) .
Properties
IUPAC Name |
2-[(1E,3E)-4-[4-(methylamino)phenyl]buta-1,3-dienyl]-1,3-benzothiazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-19-14-8-6-13(7-9-14)4-2-3-5-18-20-16-11-10-15(21)12-17(16)22-18/h2-12,19,21H,1H3/b4-2+,5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXUMZJQXYDFEV-ZUVMSYQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC=CC2=NC3=C(S2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C=C/C2=NC3=C(S2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound has versatile applications in:
Chemistry: : As an intermediate in organic synthesis and a ligand in catalysis.
Biology: : Potential as a probe in biochemical assays due to its fluorescent properties.
Medicine: : Exploring its bioactivity as an antimicrobial or anticancer agent.
Industry: : Used in the manufacture of dyes and pigments owing to its chromophore characteristics.
Mechanism of Action
In biological systems, the compound's mechanism of action may involve binding to specific proteins or enzymes, inhibiting or modifying their activity. This interaction often occurs through hydrogen bonding, van der Waals forces, or π-π interactions. Pathways involved could include the inhibition of enzyme activity or the disruption of cellular signaling, leading to the desired biological effect, such as antimicrobial action.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is structurally analogous to several benzothiazole-based tau tracers, differing primarily in substituents and isotopic labeling. Key comparisons include:
Table 1: Structural and Functional Comparison of Benzothiazole-Based Tau Tracers
Key Observations :
- Substituent Effects : Pyridinyl derivatives (e.g., [¹¹C]PBB3) exhibit higher specificity for tau aggregates in AD compared to phenyl analogs, likely due to enhanced π-stacking with tau fibrils . Fluorination (e.g., LM2-148) improves metabolic stability but may reduce blood-brain barrier permeability .
- Isotope Labeling : ¹¹C-labeled compounds (e.g., target compound, [¹¹C]PBB3) have short half-lives (~20 minutes), limiting clinical utility. ¹⁸F-labeled analogs (e.g., ¹⁸F-PM-PBB3) address this with longer half-lives (~110 minutes) .
Pharmacokinetic and Binding Properties
- Its phenyl group may reduce off-target binding to monoamine oxidase (MAO) compared to pyridinyl analogs .
- [¹¹C]PBB3 : Demonstrates rapid brain uptake and clearance, with peak standardized uptake value (SUV) in AD hippocampus 2–3 times higher than in controls. However, rapid metabolism limits quantification accuracy .
- ¹⁸F-PM-PBB3: Shows 80% higher in vivo stability than [¹¹C]PBB3 in rodent models, with superior signal-to-noise ratios in tau-rich regions .
Biological Activity
The compound 2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into two main components:
- Benzothiazole moiety : Known for its pharmacological properties.
- Buta-1,3-diene side chain : Provides structural diversity and potential reactivity.
The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets:
- Receptor Binding : The methylamino group may enhance affinity for certain receptors, potentially influencing neurotransmitter systems.
- Antioxidant Activity : Benzothiazole derivatives are often noted for their ability to scavenge free radicals, contributing to their therapeutic potential.
Table 1: Summary of Biological Activities
Antioxidant Activity
A study demonstrated that compounds similar to this compound exhibited significant antioxidant activity. The mechanism was attributed to the benzothiazole ring's ability to donate electrons and neutralize free radicals, which can mitigate oxidative stress in cells .
Anticancer Properties
Research has shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study reported a significant reduction in cell viability in breast cancer cells treated with the compound. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance dopamine release in neuronal cultures, suggesting potential applications in treating Parkinson's disease .
Anti-inflammatory Effects
In vitro studies indicated that this compound could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism by which the compound may exert protective effects against inflammation-related diseases .
Q & A
Q. What are the standard synthetic routes for preparing 2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol?
Methodological Answer: The synthesis typically involves multi-step reactions starting from benzo[d]thiazol-6-ol derivatives. A common approach includes:
- Diazotization and coupling: Reacting benzo[d]thiazol-6-amine with NaNO₂ and HCl at 0–5°C to form a diazonium intermediate, followed by coupling with phenol derivatives under basic conditions (KOH/MeOH) .
- Conjugated diene formation: Introducing the (1E,3E)-buta-1,3-dienyl moiety via Wittig or Horner-Wadsworth-Emmons reactions using appropriate phosphonium ylides .
- Functionalization: Incorporating the 4-(methylamino)phenyl group through nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Key Considerations: Optimize reaction temperatures and stoichiometry to prevent side reactions (e.g., isomerization of the diene). Use TLC or HPLC to monitor intermediate purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Standard characterization techniques include:
- Spectroscopy:
- ¹H/¹³C NMR: Identify proton environments (e.g., aromatic protons at δ 6.4–8.3 ppm, NH groups at δ 4.11 ppm) and confirm conjugation in the dienyl chain .
- IR: Detect functional groups (e.g., hydroxyl stretches at ~3533 cm⁻¹, C=N at ~1611 cm⁻¹) .
- Mass spectrometry (FABMS/EI): Confirm molecular weight (e.g., m/z 482.90 for related benzothiazoles) .
- X-ray crystallography: Resolve crystal packing and stereochemistry, though this requires high-purity crystals .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Anticancer activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with controls like doxorubicin .
- Enzyme inhibition: Screen for MAO inhibition via fluorometric assays, monitoring changes in substrate turnover rates .
- Antimicrobial testing: Employ agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can contradictory biological activity data between studies be resolved?
Methodological Answer: Contradictions may arise from:
- Purity differences: Validate compound purity (>95%) via HPLC and elemental analysis. Impurities (e.g., unreacted amines) can skew bioactivity .
- Assay variability: Standardize protocols (e.g., cell passage number, serum concentration) across labs. Use internal positive/negative controls .
- Structural analogs: Compare activity with closely related compounds (e.g., halogen-substituted analogs) to isolate substituent effects .
Q. What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalysis: Employ Pd(PPh₃)₄ for Suzuki-Miyaura couplings to introduce aryl groups efficiently .
- Workflow design: Implement flow chemistry for diazotization steps to improve safety and scalability .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent variation: Synthesize analogs with modified groups (e.g., replacing methylamino with ethylamino or halogens) .
- Pharmacophore mapping: Use computational tools (e.g., Schrödinger’s Maestro) to identify critical moieties (e.g., the dienyl chain’s conjugation) for MAO inhibition .
- Data correlation: Combine biological data (IC₅₀) with electronic parameters (Hammett σ values) to model activity trends .
Q. What advanced techniques elucidate degradation pathways under physiological conditions?
Methodological Answer:
- Forced degradation studies: Expose the compound to acidic/alkaline conditions, heat, or light, then analyze degradation products via LC-MS .
- Metabolic profiling: Use liver microsomes or hepatocyte models to identify phase I/II metabolites .
- Stability assays: Monitor shelf-life under varying temperatures (4°C to 40°C) using accelerated stability testing (ICH guidelines) .
Q. How can cross-disciplinary applications (e.g., materials science) be explored?
Methodological Answer:
- Fluorescence studies: Test solvatochromic behavior in solvents of varying polarity; benzothiazoles often exhibit tunable emission .
- Coordination chemistry: Screen for metal-complex formation (e.g., with Cu²⁺ or Zn²⁺) using UV-vis titration and DFT calculations .
- Polymer integration: Incorporate the compound into conjugated polymers via electropolymerization to assess conductivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
